

Sudan I as an Impurity in Sunset Yellow FCF: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sudan I

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Abstract

This technical guide provides a comprehensive overview of **Sudan I** as a potential impurity in the widely used food colorant, Sunset Yellow FCF. It delves into the chemical and toxicological properties of **Sudan I**, outlines regulatory stances, and presents detailed analytical methodologies for its detection and quantification. This document is intended to serve as a critical resource for professionals in research, quality control, and drug development, offering the necessary technical details to understand and address the challenges posed by this impurity.

Introduction

Sunset Yellow FCF (FD&C Yellow No. 6) is a synthetic azo dye extensively used in food, pharmaceuticals, and cosmetics.^[1] During its manufacturing process, impurities can be introduced, one of the most significant being **Sudan I** (CI Solvent Yellow 14).^[1] **Sudan I** is an industrial azo dye not permitted for use in food due to its classification as a potential carcinogen.^{[2][3]} Its presence in Sunset Yellow FCF, even at trace levels, is a major safety concern and is strictly regulated by international bodies.^{[1][4]} This guide explores the multifaceted issue of **Sudan I** contamination, from its chemical origins to its toxicological implications and the analytical strategies for its control.

Chemical Properties

Sudan I and Sunset Yellow FCF are both azo dyes, but their solubility and intended applications differ significantly.

- **Sudan I** (1-(phenylazo)-2-naphthol): A fat-soluble dye used in oils, waxes, and plastics.[2][5] It is synthesized from the coupling of diazotized aniline with 2-naphthol.[1]
- Sunset Yellow FCF (Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate): A water-soluble dye designed for use in aqueous food and pharmaceutical formulations.[1] It is produced by coupling diazotized 4-aminobenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid.

The presence of aniline as an impurity in the starting material for Sunset Yellow FCF synthesis can lead to the unintended formation of **Sudan I**. [1]

Toxicological Profile of Sudan I

The primary concern regarding **Sudan I** is its potential carcinogenicity and genotoxicity, which has been demonstrated in animal studies.[2][5]

- **Carcinogenicity:** **Sudan I** is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC).[2] Animal studies have shown that it can induce tumors in the liver and urinary bladder of rats.[2][5][6]
- **Genotoxicity:** **Sudan I** has been shown to be genotoxic, meaning it can damage DNA.[2] Its metabolic activation is a key factor in its toxicity. The metabolism of **Sudan I** can produce reactive intermediates that form DNA adducts, leading to mutations.[5][7]
- **Metabolic Activation:** The metabolic activation of **Sudan I** is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and peroxidases in extrahepatic tissues like the urinary bladder.[2][5] This process can lead to the formation of a benzenediazonium ion, which is a reactive species that can bind to DNA.[2][5][8] The reduction of the azo bond in **Sudan I** by gut microflora can also release potentially carcinogenic aromatic amines, such as aniline.[3][8]

Regulatory Status

Due to its toxicological profile, the presence of **Sudan I** in food products is strictly regulated.

Regulatory Body	Regulation
European Union	Prohibited for use in food. The EU has set a limit of <0.5 mg/kg for Sudan I in Sunset Yellow FCF. [1][4]
Joint FAO/WHO Expert Committee on Food Additives (JECFA)	Established a maximum limit of 1 mg/kg for Sudan I in Sunset Yellow FCF based on a survey of manufacturers.[1][9]
US Food and Drug Administration (FDA)	Sudan I is not an approved color additive for food in the United States.[1]

Quantitative Data on Sudan I in Sunset Yellow FCF

Several studies have quantified the levels of **Sudan I** in commercial samples of Sunset Yellow FCF. The data highlights a historical trend of decreasing contamination levels.

Study Reference	Manufacturing Period	Sudan I Concentration Range (µg/g)
Tatebe et al., 2012[1][10][11][12]	1970 - 1996	0.3 - 1.9
Tatebe et al., 2012[1][10][11][12]	After 2005	Below limit of detection (0.2 µg/g)

Experimental Protocols for Sudan I Analysis

A variety of analytical methods have been developed for the detection and quantification of **Sudan I** in food matrices, including Sunset Yellow FCF. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC-PDA Method for Sudan I in Sunset Yellow FCF

This method, adapted from Tatebe et al. (2012), provides a reliable means of quantifying **Sudan I** in Sunset Yellow FCF.[\[1\]](#)[\[9\]](#)[\[11\]](#)

6.1.1. Sample Preparation

- Weigh 500 mg of the Sunset Yellow FCF sample into a 50 mL glass centrifuge tube.
- Add 10 mL of water and dissolve the sample using an ultrasonic bath.
- Add 5 mL of acetonitrile and mix thoroughly.
- Add 10 mL of ethyl acetate and shake vigorously for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper ethyl acetate layer to another tube.
- Repeat the ethyl acetate extraction (steps 4-6) on the remaining aqueous layer.
- Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of acetonitrile.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6.1.2. HPLC Instrumentation and Conditions

- Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with acetonitrile:water (7:3, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.

- Injection Volume: 20 μ L.
- Detection Wavelength: 485 nm.[\[1\]](#)[\[11\]](#)

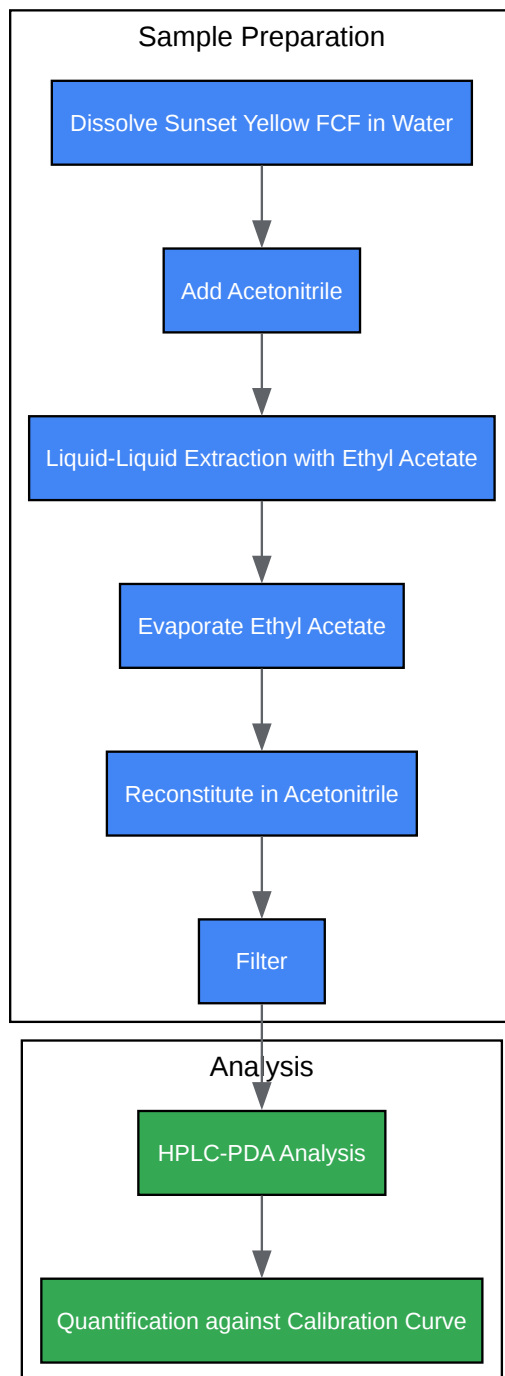
6.1.3. Quantification

A calibration curve is constructed by analyzing standard solutions of **Sudan I** at various concentrations. The concentration of **Sudan I** in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Logical Workflow for Sudan I Analysis

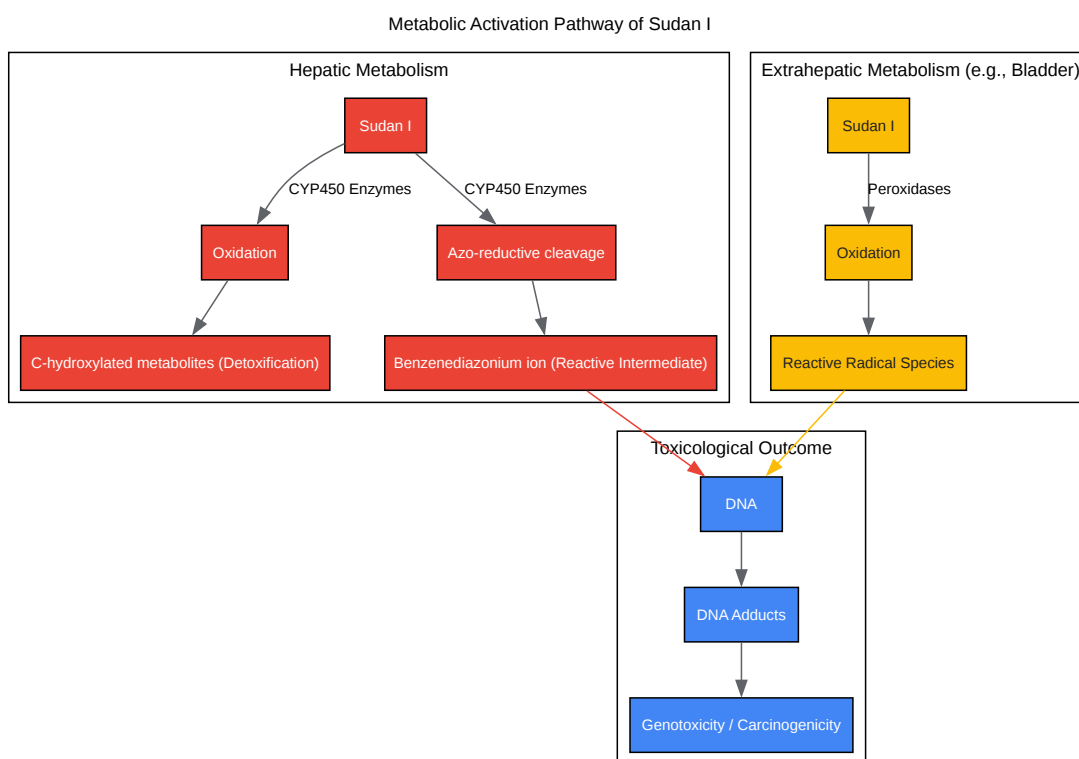
Workflow for Sudan I Analysis in Sunset Yellow FCF



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Caption: Workflow for the analysis of **Sudan I** in Sunset Yellow FCF.

Metabolic Activation of Sudan I



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Caption: Metabolic activation pathways of **Sudan I** leading to toxicity.

Conclusion

The presence of **Sudan I** as an impurity in Sunset Yellow FCF represents a significant challenge for the food and pharmaceutical industries. A thorough understanding of its chemical properties, toxicological profile, and the analytical methods for its detection is crucial for ensuring product safety and regulatory compliance. The decreasing trend of **Sudan I** contamination in recent years is a testament to improved manufacturing processes and stringent quality control measures. Continuous vigilance and the application of sensitive and validated analytical methods, such as the HPLC-PDA protocol detailed in this guide, are essential to mitigate the risks associated with this harmful impurity.

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